2-Hydroxyphenylboronic acid

Beschreibung

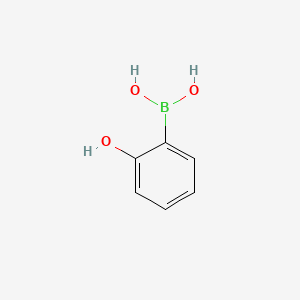

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMRDHQUQIVWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378470 | |

| Record name | 2-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-08-0 | |

| Record name | 2-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyphenylboronic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenylboronic acid, a versatile organic compound, has garnered significant attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structural features, combining a phenyl ring with both a hydroxyl and a boronic acid group in the ortho position, impart distinct chemical properties that make it a valuable building block for the synthesis of complex molecules and a key component in the development of innovative sensors and potential therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and key applications of this compound, with a focus on experimental protocols and logical workflows relevant to researchers in drug development and related disciplines.

Core Properties and Structure

This compound, also known as 2-hydroxybenzeneboronic acid, is a white to light-yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89466-08-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₇BO₃ | [1][2][3][5][6] |

| Molecular Weight | 137.93 g/mol | [1][2][3][5] |

| Melting Point | 185 °C (decomposes) | [1] |

| Appearance | White to light-yellow powder/crystal | [1] |

| Purity | ≥98% | [2][5] |

| Synonyms | 2-Hydroxybenzeneboronic acid, 2-Boronophenol, o-Hydroxyphenylboronic acid | [5][7] |

Molecular Structure and Intramolecular Interactions

The structure of this compound is characterized by a planar phenyl ring with a boronic acid group [-B(OH)₂] and a hydroxyl group [-OH] at adjacent positions. This ortho-substitution is crucial as it allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and one of the oxygen atoms of the boronic acid group. This interaction significantly influences the compound's conformation, acidity, and reactivity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a protected 2-bromophenol (B46759) with an organolithium reagent followed by treatment with a borate (B1201080) ester and subsequent deprotection.[8]

Materials:

-

2-Bromophenol

-

Protecting group (e.g., tert-Butyldimethylsilyl chloride)

-

n-Butyllithium (n-BuLi)

-

Trimethyl borate [B(OCH₃)₃]

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Protection of the Hydroxyl Group:

-

Dissolve 2-bromophenol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (e.g., triethylamine) followed by the protecting group (e.g., TBDMSCl).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected 2-bromophenol.

-

-

Lithiation and Borylation:

-

Dissolve the protected 2-bromophenol in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (typically 2.2 equivalents) to the solution while maintaining the low temperature. The first equivalent deprotonates any remaining hydroxyl groups, and the second equivalent performs the lithium-halogen exchange.

-

After stirring for a defined period, add trimethyl borate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Purification:

-

Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the boronic acid protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the ortho-disubstituted phenyl ring. The hydroxyl and boronic acid protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon attached to the boron atom. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing boronic acid group. Two-dimensional NMR techniques like HSQC can be used to correlate the proton and carbon signals for unambiguous assignment.[9][10][11]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[12][13][14]

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl groups of both the phenol (B47542) and the boronic acid, likely showing evidence of hydrogen bonding.

-

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

B-O stretching: A strong, broad band typically observed around 1350 cm⁻¹.

-

C-B stretching: A weaker band around 1100 cm⁻¹.

-

In-plane and out-of-plane C-H bending: Bands in the fingerprint region (below 1000 cm⁻¹).

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of this compound and to study its fragmentation pattern.[15][16][17] Under electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M-H]⁻ or [M+H]⁺ should be observed. Fragmentation may involve the loss of water, boric acid, or other small molecules from the parent ion.[18][19]

4. X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state.[20][21][22] For this compound, this technique would provide precise information on bond lengths, bond angles, and the details of the intramolecular hydrogen bonding between the hydroxyl and boronic acid groups.

Applications in Research and Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[23][24][25]

Experimental Workflow for Suzuki-Miyaura Coupling:

A typical experimental setup involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a base.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Glucose Sensing

The boronic acid moiety of this compound can reversibly bind with cis-diols, such as those found in glucose. This interaction forms a cyclic boronate ester, leading to a change in the electronic properties of the molecule. This principle is widely exploited in the development of glucose sensors.[26][27][28]

Experimental Workflow for a Fluorescent Glucose Sensor:

A fluorescent sensor can be designed by incorporating this compound into a fluorophore. The binding of glucose modulates the fluorescence emission.

Caption: Workflow for glucose detection using a fluorescent sensor.

The underlying principle involves a change in the electronic state of the boronic acid upon binding to glucose, which in turn affects the fluorescence properties of the attached fluorophore.

References

- 1. This compound 89466-08-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-ヒドロキシフェニルボロン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 89466-08-0|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound [oakwoodchemical.com]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. azooptics.com [azooptics.com]

- 14. instanano.com [instanano.com]

- 15. whitman.edu [whitman.edu]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mayo.edu [mayo.edu]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Yoneda Labs [yonedalabs.com]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyphenylboronic Acid from 2-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyphenylboronic acid, a valuable intermediate in medicinal chemistry and organic synthesis, starting from 2-bromophenol (B46759). The synthesis necessitates a protection-deprotection strategy to circumvent the incompatibility of the acidic phenolic proton with the organometallic intermediates. This document details the prevalent synthetic routes, including the Grignard and organolithium pathways, with a focus on experimental protocols, quantitative data, and process workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-bromophenol involves a multi-step process, which is essential due to the acidic nature of the phenolic hydroxyl group that would otherwise quench the organometallic reagents required for borylation. The general synthetic pathway is outlined below:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 2-bromophenol is first protected to prevent its interference in subsequent steps. Common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and benzyl (B1604629) ethers.

-

Formation of the Organometallic Intermediate: The protected 2-bromophenol is then converted into an organometallic reagent. This is typically achieved through one of two primary methods:

-

Grignard Reaction: Reaction with magnesium metal to form a Grignard reagent.

-

Lithium-Halogen Exchange: Reaction with an organolithium reagent, such as n-butyllithium, to generate an aryllithium species.

-

-

Borylation: The organometallic intermediate is reacted with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, to form the protected boronate ester.

-

Deprotection and Hydrolysis: The protecting group is removed, and the boronate ester is hydrolyzed to yield the final product, this compound.

Experimental Protocols

Protection of 2-Bromophenol

Protocol 2.1.1: Trimethylsilyl (TMS) Protection

This protocol is adapted from a method described for the synthesis of hydroxyphenylboronic acids[1].

-

Materials:

-

2-Bromophenol (17.3 g, 0.1 mol)

-

Hexamethyldisilazane (HMDS) (110 mL)

-

Trifluoroacetic acid (TFA) (2-3 drops)

-

-

Procedure:

-

To a reaction flask, add 2-bromophenol and hexamethyldisilazane.

-

Stir the mixture well and add 2-3 drops of trifluoroacetic acid.

-

Heat the mixture to reflux and maintain for an overnight reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent to dryness.

-

Raise the temperature to 40-50 °C and apply a vacuum for 40 minutes to remove any volatile residues, yielding the oily liquid product.

-

Protocol 2.1.2: tert-Butyldimethylsilyl (TBDMS) Protection

This is a general and robust procedure for the silylation of phenols[2].

-

Materials:

-

2-Bromophenol (12.1 g, 0.07 mol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (15.0 g, 0.1 mol)

-

Imidazole (B134444) (16.5 g, 0.24 mol)

-

Anhydrous Dimethylformamide (DMF) (50 cm³)

-

-

Procedure:

-

In a dry flask, dissolve 2-bromophenol and imidazole in anhydrous DMF.

-

To this solution, add tert-butyldimethylsilyl chloride.

-

Stir the mixture magnetically at room temperature for 2 days.

-

Add water (5 cm³) and petroleum ether (50 cm³), followed by more water (100 cm³) after 1 hour.

-

Separate the phases and extract the aqueous phase twice with a 1:1 mixture of petroleum ether and diethyl ether.

-

Combine the organic phases and wash successively with water, 1 M NaOH solution, water, and saturated NaCl solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by distillation to obtain the product.

-

Borylation via Grignard Reagent

This protocol is a general procedure based on common laboratory practices for Grignard reactions.

-

Materials:

-

Protected 2-bromophenol (e.g., 2-(trimethylsilyloxy)bromobenzene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

A small crystal of iodine (for initiation)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Dissolve the protected 2-bromophenol in anhydrous THF and add a small amount to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. Once initiated, add the remaining solution of protected 2-bromophenol dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Borylation via Lithium-Halogen Exchange

This protocol is based on a described method for the synthesis of this compound[1].

-

Materials:

-

2-Bromophenol (1 equivalent)

-

n-Butyllithium (2.2 equivalents)

-

Trimethyl borate

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

-

Procedure:

-

Dissolve 2-bromophenol in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add n-butyllithium (2.2 equivalents). The first equivalent deprotonates the phenol, and the second performs the lithium-halogen exchange.

-

Stir the mixture at low temperature for a specified time to ensure complete exchange.

-

Add trimethyl borate dropwise, maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Deprotection and Work-up

The deprotection method depends on the protecting group used.

Protocol 2.4.1: Acidic Hydrolysis for Silyl Ethers

-

Procedure:

-

Quench the borylation reaction mixture by slowly adding it to an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

-

Stir the mixture vigorously for several hours to ensure complete hydrolysis of the boronate ester and cleavage of the silyl ether.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Protocol 2.4.2: Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or a solvent mixture (e.g., acetone/heptane)[1].

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic routes for this compound.

| Method | Protecting Group | Key Reagents | Yield | Purity | Reference |

| Lithium-Halogen Exchange | None (in situ deprotonation) | 2.2 eq. n-BuLi, Trimethyl borate | 60% | Not specified | [1] |

| Grignard Reaction | Trimethylsilyl (TMS) | Mg, Trimethyl borate | 85% | 99.3% (HPLC) | [1] |

Workflow and Pathway Diagrams

The overall experimental workflow for the synthesis of this compound from 2-bromophenol via the Grignard route is depicted below.

Caption: Experimental workflow for the synthesis of this compound via the Grignard route.

The logical relationship of the key synthetic steps is illustrated in the following diagram.

Caption: Logical relationship of key steps in the synthesis.

Conclusion

The synthesis of this compound from 2-bromophenol is a well-established process that hinges on the crucial step of protecting the phenolic hydroxyl group. Both the Grignard and organolithium routes are effective, with the choice of method often depending on the availability of reagents and the desired scale of the reaction. Careful control of reaction conditions, particularly temperature during the formation and reaction of the organometallic intermediates, is critical for achieving high yields. Furthermore, appropriate purification techniques are essential to obtain the final product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this important building block for various applications in drug discovery and materials science.

References

The Genesis of Hydroxyphenylboronic Acids: A Journey from Discovery to Indispensable Research Tools

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylboronic acids, a class of organoboron compounds, have carved a pivotal niche in modern chemical and pharmaceutical sciences. Characterized by a phenyl ring bearing both a hydroxyl (-OH) and a boronic acid [-B(OH)₂] group, these molecules possess a unique combination of properties that make them invaluable in a wide array of applications, from organic synthesis to the development of novel therapeutics and diagnostics. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. Furthermore, the boronic acid moiety's capacity to reversibly interact with diols forms the basis for their use in sensors and drug delivery systems. This technical guide delves into the discovery and rich history of hydroxyphenylboronic acids, providing a comprehensive overview of their synthesis, key experimental protocols, and the evolution of their applications.

Discovery and Historical Development

The story of hydroxyphenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. The first isolation of a boronic acid was achieved in 1860 by Edward Frankland, who synthesized ethylboronic acid.[1] However, the journey to arylboronic acids, the class to which hydroxyphenylboronic acids belong, took several more decades.

A significant milestone was the first reported synthesis of phenylboronic acid in 1880 by Michaelis and Becker.[2] Their method involved the reaction of diphenylmercury (B1670734) with boron trichloride (B1173362) at high temperatures. A more practical and widely adopted method emerged in 1909 from the work of Khotinsky and Melamed, who utilized the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate (B1201080), followed by hydrolysis.[2][3] This approach laid the fundamental groundwork for the synthesis of a vast array of substituted arylboronic acids.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of hydroxyphenylboronic acids has evolved significantly from the early, often low-yielding methods to the highly efficient and scalable processes used today. The primary challenge in synthesizing these compounds lies in the incompatibility of the acidic phenolic proton and the boronic acid group with the highly reactive organometallic intermediates (Grignard or organolithium reagents) typically used in boronic acid synthesis. To circumvent this, protection-deprotection strategies are commonly employed.

Early Synthetic Approaches: The Diazotization Route

An early and notable method for the preparation of hydroxyphenylboronic acids involved the chemical transformation of aminophenylboronic acids. This multi-step process leverages well-established reactions in organic synthesis.

-

Nitration: The synthesis would begin with the nitration of a phenylboronic acid precursor to introduce a nitro group onto the aromatic ring.

-

Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation.

-

Diazotization and Hydrolysis: The resulting aminophenylboronic acid is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The intermediate diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic medium to yield the desired hydroxyphenylboronic acid.[4]

Modern Synthetic Routes: Protection and Grignard/Organolithium Reactions

Contemporary methods for synthesizing hydroxyphenylboronic acids predominantly rely on the use of protecting groups for the hydroxyl functionality of a starting bromophenol. This strategy allows for the use of highly efficient Grignard or organolithium-based borylation reactions.

A general workflow for this approach is as follows:

-

Protection: The hydroxyl group of a 2-, 3-, or 4-bromophenol (B116583) is protected with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), tert-butoxycarbonyl (BOC), or benzyl (B1604629) (Bn).[5]

-

Metal-Halogen Exchange or Grignard Formation: The protected bromophenol is then subjected to either a metal-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) at low temperatures or converted into a Grignard reagent by reacting with magnesium metal.[4][5]

-

Borylation: The resulting organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.[4][5]

-

Deprotection and Hydrolysis: The protecting group is removed, and the boronate ester is hydrolyzed under acidic conditions to yield the final hydroxyphenylboronic acid.[4][5]

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of the three isomers of hydroxyphenylboronic acid, based on modern and commonly cited procedures.

Synthesis of 2-Hydroxyphenylboronic Acid

A common modern approach involves the direct ortho-lithiation of a protected phenol (B47542) followed by borylation.

Protocol:

-

A solution of a protected phenol (e.g., with a methoxymethyl or dihydropyran group) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

An organolithium reagent, such as n-butyllithium, is added dropwise to the solution, and the mixture is stirred for a period to allow for ortho-lithiation.

-

A trialkyl borate, typically triisopropyl borate, is then added to the reaction mixture, and the solution is allowed to warm to room temperature.

-

The reaction is quenched by the addition of an acidic aqueous solution (e.g., hydrochloric acid).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified, often by recrystallization, to yield this compound.[4]

Synthesis of 3-Hydroxyphenylboronic Acid

The synthesis of the meta-isomer can be achieved through a lithium-halogen exchange reaction on a protected 3-bromophenol (B21344).

Protocol:

-

3-Bromophenol is first reacted with a protecting group reagent (e.g., benzyl bromide in the presence of a base like potassium carbonate) to protect the hydroxyl group.

-

The resulting protected 3-bromophenol is dissolved in an anhydrous etheral solvent such as THF and cooled to a very low temperature (e.g., below -70 °C) under an inert atmosphere.

-

An organolithium reagent, such as sec-butyllithium, is added slowly to the solution to perform a lithium-halogen exchange.[4]

-

Trimethyl borate is then added to the reaction mixture, which is subsequently allowed to warm to room temperature.[4]

-

The reaction is worked up by adding an acidic aqueous solution.

-

The protecting group is removed (e.g., by catalytic hydrogenation for a benzyl group), and the product is extracted and purified to give 3-hydroxyphenylboronic acid.

Synthesis of 4-Hydroxyphenylboronic Acid

The para-isomer is commonly synthesized via a Grignard reaction of a protected 4-bromophenol.

Protocol:

-

The hydroxyl group of 4-bromophenol is protected, for instance, with a tert-butyldimethylsilyl (TBDMS) group by reacting it with TBDMS-Cl in the presence of a base like triethylamine.[4]

-

The protected 4-bromophenol is then used to prepare a Grignard reagent by reacting it with magnesium turnings in an anhydrous solvent like THF.[3][4]

-

The Grignard reagent is then added to a solution of trimethyl borate at a low temperature.[3][4]

-

The reaction mixture is warmed to room temperature and then hydrolyzed with an acid.

-

The TBDMS protecting group is cleaved, often during the acidic workup or by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride.[3]

-

The resulting 4-hydroxyphenylboronic acid is then isolated and purified.[3]

Quantitative Data Summary

The following table summarizes typical yields for the modern synthesis of hydroxyphenylboronic acid isomers as reported in various sources. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods.

| Isomer | Starting Material | Key Reagents | Reported Yield | Reference |

| This compound | 2-Bromophenol | n-Butyllithium, Trimethyl borate | 60% | [4] |

| 3-Hydroxyphenylboronic Acid | 3-Bromophenol | Sodium hydride, sec-Butyl lithium, Trimethyl borate | 58% | [4] |

| 4-Hydroxyphenylboronic Acid | 4-Bromophenol | TBDMS-Cl, Magnesium, Trimethyl borate | 68% | [4] |

| 4-Hydroxyphenylboronic Acid | 4-Methoxyphenylboronic acid | Acetyl chloride, Aluminum trichloride | 73% | [3] |

Applications and Future Outlook

The utility of hydroxyphenylboronic acids has expanded dramatically since their initial discovery. Their primary application lies in their role as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This has been instrumental in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.

Beyond synthesis, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has been exploited in the development of:

-

Glucose Sensors: For monitoring blood glucose levels in diabetic patients.

-

Drug Delivery Systems: Creating "smart" polymers that can release therapeutic agents in response to specific biological cues.

-

Bioconjugation: For the labeling and immobilization of biomolecules.

The field of hydroxyphenylboronic acid chemistry continues to evolve, with ongoing research focused on developing novel synthetic methods with improved efficiency and sustainability, as well as exploring new applications in areas such as catalysis, materials science, and chemical biology. The rich history and versatile reactivity of these compounds ensure that they will remain at the forefront of chemical and pharmaceutical innovation for the foreseeable future.

References

- 1. 3-Hydroxyphenylboronic acid = 95.0 87199-18-6 [sigmaaldrich.com]

- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 3. Page loading... [wap.guidechem.com]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Hydroxyphenylboronic Acid (CAS 89466-08-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenylboronic acid, with the CAS number 89466-08-0, is a versatile organoboron compound that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, featuring both a hydroxyl group and a boronic acid moiety on a phenyl ring, imparts a range of useful properties, making it a valuable building block in organic synthesis, a key component in the development of biosensors, and a promising scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, and diverse applications, with a focus on its role in Suzuki-Miyaura coupling and as a molecular tool in biological systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in research and development. Key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 89466-08-0 | [1][2][3][4] |

| Molecular Formula | C₆H₇BO₃ | [1][3][4] |

| Molecular Weight | 137.93 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 185 °C (decomposes) | |

| Solubility | Slightly soluble in water. Soluble in many polar organic solvents. | [1] |

| pKa (Predicted) | 8.61 ± 0.58 | [1] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While publicly available, comprehensive spectral data with detailed peak assignments is limited, the following information provides a general overview.

Infrared (IR) Spectroscopy: A published FT-IR spectrum for 2-hydroxybenzeneboronic acid is available and conforms to the expected structure, showing characteristic peaks for O-H, B-O, and aromatic C-H and C-C bonds.[5][6][7] The spectrum of phenylboronic acid, a related compound, shows evidence of intramolecular hydrogen bonding in the OH stretching region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found in the search results, related phenylboronic acid spectra are available. For phenylboronic acid, representative 1H NMR shifts are observed for the aromatic protons.[8] 13C NMR spectra for phenylboronic acid derivatives have also been reported.[9]

Mass Spectrometry: Mass spectrometry data is essential for confirming the molecular weight of the compound. While a specific mass spectrum for this compound was not retrieved, this technique is a standard characterization method for such molecules.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for its preparation and purification.

Synthesis Protocol 1: From 2-Methoxyphenylboronic Acid

This protocol describes the demethylation of 2-methoxyphenylboronic acid to yield this compound.[1]

Materials:

-

2-Methoxyphenylboronic acid

-

Acetyl chloride

-

Anhydrous aluminum trichloride (B1173362)

-

5 M Potassium hydroxide (B78521) solution

-

6 M Hydrochloric acid solution

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Acetone

-

n-Heptane

Procedure:

-

Under a nitrogen atmosphere, add 1.5 kg of 2-methoxyphenylboronic acid to a 30 L glass reactor.

-

Add 18 L of anisole and 1.56 kg of acetyl chloride to the reactor.

-

Cool the reaction mixture to -10 to 0 °C and stir for 1 hour.

-

Add 133 g of anhydrous aluminum trichloride in batches, maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed.

-

Quench the reaction with 5 M aqueous potassium hydroxide, adjusting the pH to 11-12.

-

Separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 2-3 with 6 M aqueous hydrochloric acid.

-

Extract the aqueous layer twice with 12 L of ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer and evaporate the solvent under reduced pressure.

-

Pulp the resulting solid with an acetone/n-heptane mixture to obtain this compound.

This procedure reportedly yields 1.06 kg of this compound with a 77% yield and 98.6% purity as determined by HPLC.[1]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[10][11][12][13][14]

General Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, which may be followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[15] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of various functional groups.[16][17]

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be adapted for this compound.[16][17]

Materials:

-

Aryl bromide (e.g., 2-bromophenol) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (B44618) (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-dioxane (B91453)

-

Degassed water

-

Ethyl acetate

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), combine the aryl bromide, this compound, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine to the flask.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can then be purified by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Phenylboronic acids are recognized as important pharmacophores in medicinal chemistry.[18] They can act as enzyme inhibitors and have been incorporated into various therapeutic agents.

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of serine proteases. The boron atom can form a stable tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.[19] Phenylboronic acid derivatives have been investigated as inhibitors of various enzymes, including hormone-sensitive lipase (B570770) and AmpC β-lactamase.[19][20]

Modulation of Signaling Pathways

Recent studies have indicated that phenylboronic acids can influence key cellular signaling pathways. For instance, phenylboronic acid has been shown to be a more potent inhibitor than boric acid of signaling networks involved in cancer cell migration, including the Rho family of GTP-binding proteins and their downstream targets like ROCKII.[21] While specific studies on this compound are limited, the general activity of phenylboronic acids suggests potential for modulating pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cancer.[22][23][24]

Caption: Phenylboronic acid derivatives inhibit key signaling pathways in cancer cell migration.

Applications in Biosensor Technology

The ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols makes this compound an excellent recognition element for the development of biosensors for sugars, glycoproteins, and other diol-containing biomolecules.[25]

Fluorescent and Electrochemical Biosensors

Phenylboronic acid derivatives can be incorporated into fluorescent probes or attached to electrode surfaces for the development of fluorescent and electrochemical biosensors, respectively. In the presence of diol-containing analytes like glucose, the interaction with the boronic acid can induce a change in fluorescence intensity or electrochemical signal, allowing for quantitative detection.[26][27]

Experimental Workflow for Biosensor Fabrication

The following is a generalized workflow for the fabrication of an electrochemical biosensor for glycoproteins using a phenylboronic acid derivative.[28]

Caption: Generalized workflow for the fabrication of a glycoprotein biosensor.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 89466-08-0) is a highly valuable and versatile chemical compound with broad applications in organic synthesis, medicinal chemistry, and biosensor technology. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules. Furthermore, its ability to interact with diol-containing biomolecules and modulate biological pathways makes it a compound of significant interest for drug development and diagnostic applications. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their endeavors.

References

- 1. This compound | 89466-08-0 [chemicalbook.com]

- 2. 89466-08-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. selleckchem.com [selleckchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Institute for Future Technologies [ift.devinci.fr]

- 27. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]

- 28. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxyphenylboronic Acid

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a critical reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic protocols.

Solubility Profile of this compound

The solubility of this compound is a crucial parameter for its application in solution-phase chemistry. The presence of both a polar hydroxyl group and a boronic acid moiety on an aromatic ring gives it a distinct solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility in common laboratory solvents has been qualitatively described. The table below summarizes the available information.

| Solvent System | Solvent Type | Solubility of this compound | Reference |

| Water | Polar Protic | Slightly soluble / Insoluble | [1][2] |

| Acetonitrile | Polar Aprotic | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly soluble | [1] |

| Ethers (e.g., Diethyl Ether) | Polar Aprotic | High (inferred from Phenylboronic acid) | [3][4] |

| Ketones (e.g., Acetone) | Polar Aprotic | High (inferred from Phenylboronic acid) | [3][4] |

| Chloroform | Nonpolar | Moderate (inferred from Phenylboronic acid) | [3][4] |

| Hydrocarbons (e.g., Cyclohexane) | Nonpolar | Very Low (inferred from Phenylboronic acid) | [3][4] |

Note: Inferences are based on the closely related phenylboronic acid. The polar hydroxyl group on this compound is expected to enhance solubility in polar solvents compared to its unsubstituted counterpart.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a straightforward and reliable technique for establishing true thermodynamic equilibrium.[5]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[5]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be achieved by:

-

Centrifugation: Spin the sample at a defined speed and time to pellet the excess solid.

-

Filtration: Use a chemically inert filter (e.g., PTFE) that does not adsorb the solute to separate the solid.

-

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. If necessary, dilute the sample with the solvent. Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Stability Profile of this compound

The stability of this compound is influenced by temperature, light, pH, and oxidative conditions. Understanding its degradation pathways is crucial for its proper storage, handling, and use in chemical synthesis to avoid impurity formation.

Summary of Stability Data

| Condition | Observation | Recommended Practice | Reference |

| Temperature | Decomposes at approximately 185°C. | Store at room temperature or in a cool place (<15°C). Avoid high heat. | |

| Light | Potentially photosensitive. | Store in a dark place or in an amber vial. | [1][7] |

| Moisture/Humidity | Phenylboronic acids can undergo dehydration to form boroxines. | Store in a tightly sealed container in a dry environment. | [1][3][7] |

| pH | Stability is pH-dependent. Susceptible to hydrolysis and degradation under acidic and basic conditions. | Use appropriate buffers for aqueous solutions and minimize exposure time to harsh pH. | [8][9] |

| Oxidation | The boronic acid group can be cleaved via oxidation. | Store under an inert atmosphere (e.g., nitrogen) and avoid contact with oxidizing agents. | [9][10] |

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.[6][11]

Methodology:

-

Stress Conditions: Subject a sample of this compound (in solid state or in solution) to a variety of exaggerated conditions on separate batches:

-

Thermal Stress: Expose the solid to elevated temperatures (e.g., 50°C, 60°C) in 10°C increments above the accelerated testing temperature.[12]

-

Hydrolytic Stress: Dissolve the compound in aqueous solutions across a wide pH range (e.g., pH 2, 7, 9) and heat.

-

Oxidative Stress: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[9][10]

-

Photolytic Stress: Expose the solid or a solution to controlled UV and visible light, as described in ICH Q1B guidelines.[12]

-

-

Time Points: Sample the stressed material at various time points.

-

Analysis: Analyze the samples using a stability-indicating method, typically HPLC, to separate the parent compound from any degradation products.

-

Characterization: Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of significant degradation products.[9]

Potential Degradation Pathway

Based on studies of related boronic acids and phenolic compounds, a primary degradation pathway for this compound is likely oxidative cleavage of the carbon-boron bond.[9][10] This process, known as protodeboronation or oxidative decomposition, can be initiated by various reactive oxygen species.

Conclusion

This compound is a compound with limited aqueous solubility but is more soluble in polar organic solvents. Its stability is a critical consideration for its use and storage; it is susceptible to degradation by heat, light, and particularly by oxidation, which can cleave the C-B bond. For researchers, scientists, and drug development professionals, adherence to proper storage conditions (cool, dry, dark, and inert atmosphere) and the use of validated analytical methods to monitor purity are essential for achieving reliable and reproducible results in its synthetic applications. The experimental protocols outlined in this guide provide a framework for rigorously characterizing its solubility and stability profile in specific applications.

References

- 1. This compound | 89466-08-0 [chemicalbook.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. 89466-08-0|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. ema.europa.eu [ema.europa.eu]

Spectroscopic Analysis of 2-Hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxyphenylboronic acid (CAS 89466-08-0), a versatile building block in organic synthesis and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

This compound is an aromatic boronic acid containing a hydroxyl group ortho to the boronic acid moiety. This substitution pattern allows for intramolecular interactions, such as hydrogen bonding, which can influence its reactivity and spectroscopic properties. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for this compound. It is important to note that exact values can vary based on experimental conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can sometimes be challenging due to the tendency of the boronic acid group to form cyclic anhydrides (boroxines) or other oligomeric species. This equilibrium can lead to broadened signals. The use of coordinating deuterated solvents like DMSO-d₆ or Methanol-d₄ can help in obtaining sharper signals by forming adducts with the boron atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH | Chemical shift is concentration and solvent dependent. |

| ~7.8 - 8.2 | Broad Singlet | 2H | Boronic Acid -B(OH)₂ | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| ~7.50 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the B(OH)₂ group. |

| ~7.20 | Triplet of Doublets | 1H | Ar-H | Aromatic proton para to the B(OH)₂ group. |

| ~6.85 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the -OH group. |

| ~6.75 | Triplet of Doublets | 1H | Ar-H | Aromatic proton meta to the B(OH)₂ group. |

Predicted values are based on typical chemical shifts for ortho-substituted benzene (B151609) rings and data from similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~158 | C-OH | Aromatic carbon attached to the hydroxyl group. |

| ~136 | C-H | Aromatic methine carbon. |

| ~131 | C-H | Aromatic methine carbon. |

| ~125 | C-B | Aromatic carbon attached to the boron atom. Signal may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. |

| ~119 | C-H | Aromatic methine carbon. |

| ~115 | C-H | Aromatic methine carbon. |

Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, boronic acid, and phenyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic -OH and B(OH)₂ (Hydrogen Bonded) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1310 - 1380 | Strong | B-O Stretch | Boronic Acid |

| 1200 - 1250 | Strong | C-O Stretch | Phenolic |

| 1050 - 1100 | Medium | B-C Stretch | Aryl-Boron Bond |

| ~750 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Mass Spectrometry (MS)

Mass spectrometry of arylboronic acids can be performed using various ionization techniques. Electrospray Ionization (ESI) is common for LC-MS applications, often in negative ion mode, which detects the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is typically used with GC-MS, which often requires derivatization to increase volatility and prevent boroxine (B1236090) formation. EI leads to more extensive fragmentation.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Notes |

| 138 | [M]⁺ | Molecular ion (in EI-MS). |

| 137 | [M-H]⁻ | Deprotonated molecular ion (common in negative ESI-MS). |

| 120 | [M-H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| 110 | [M-CO]⁺ | Loss of carbon monoxide (characteristic of phenols). |

| 93 | [M-B(OH)₂]⁺ | Loss of the boronic acid group. |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument-specific parameters should be optimized by the user.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrument Setup :

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument for optimal resolution.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 0 to 180 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

Process and reference the spectrum to the solvent peak.

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup :

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition :

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (LC-MS/ESI) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, often with a small amount of modifier like formic acid or ammonium (B1175870) acetate (B1210297) to aid ionization.

-

LC-MS System :

-

Chromatography : Use a C18 reverse-phase column. The mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Ionization : Electrospray Ionization (ESI) in both positive and negative ion modes to determine the best response. Negative mode is often effective for boronic acids.

-

-

Data Acquisition :

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

Key ESI source parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 137) and subjecting it to collision-induced dissociation (CID).

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

A Technical Guide to 2-Hydroxyphenylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenylboronic acid is a versatile organic compound that has garnered significant interest in various scientific disciplines, particularly in medicinal chemistry and materials science. Its unique chemical structure, featuring both a hydroxyl group and a boronic acid moiety on a phenyl ring, allows it to participate in a range of chemical transformations and interactions. This guide provides a comprehensive overview of the commercial availability of this compound, its key applications in organic synthesis and sensor technology, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The compound is typically offered in various purities and quantities to suit different applications.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Levels Offered | Typical Packaging Sizes |

| Thermo Scientific (Acros Organics) | ≥97% | 1 g, 5 g |

| Sigma-Aldrich (Merck) | ≥98% | 1 g, 5 g, 25 g |

| Chem-Impex | 97-105% (Titration) | 500 mg, 1 g, 5 g, 25 g |

| Tokyo Chemical Industry (TCI) | >98.0% (T) | 1 g, 5 g |

| Oakwood Chemical | 98% | 500 mg, 1 g, 5 g, 25 g |

| ChemScene | ≥98% | 100 mg, 500 mg, 1 g, 5 g |

| Home Sunshine Pharma | ≥98.0% | Inquire for bulk quantities |

| Optima Chemical | Manufacturer | Inquire for bulk quantities |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental work.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 89466-08-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇BO₃ | --INVALID-LINK-- |

| Molecular Weight | 137.93 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white or light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 178-182 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| Storage Conditions | Store at room temperature or under refrigerated conditions (4°C), often under a nitrogen atmosphere. | --INVALID-LINK-- |

Key Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. It also plays a critical role in the development of fluorescent sensors for the detection of saccharides.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide.[1] This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in many pharmaceuticals and functional materials.

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl (B1667301) derivative.

Fluorescent Sensors for Saccharide Detection

This compound can be incorporated into fluorescent molecules to create sensors for saccharides like glucose. The boronic acid moiety reversibly binds to the diol groups of saccharides, causing a change in the fluorescence properties of the molecule. This interaction forms the basis for quantitative detection.

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET). In the absence of a saccharide, the boronic acid can quench the fluorescence of the nearby fluorophore. Upon binding to a saccharide, this quenching effect is diminished, leading to an increase in fluorescence intensity.

This protocol outlines the synthesis of a simple fluorescent glucose sensor by coupling this compound with a fluorophore containing a reactive group.

Materials:

-

This compound

-

A fluorophore with a suitable reactive group (e.g., an amine-reactive fluorophore like a succinimidyl ester)

-

Coupling agents (e.g., EDC, NHS if coupling to a carboxylic acid)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Buffer solutions for characterization (e.g., phosphate (B84403) buffer at physiological pH)

-

Saccharide solutions (e.g., glucose)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Activation of Fluorophore (if necessary): If the fluorophore has a carboxylic acid group, activate it using EDC and NHS in an anhydrous solvent.

-

Coupling Reaction: Dissolve the activated fluorophore and this compound in an anhydrous solvent. Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitoring the Reaction: Follow the progress of the reaction using TLC or HPLC.

-

Purification: Once the reaction is complete, purify the crude product using column chromatography or preparative HPLC to isolate the fluorescent sensor.

-

Characterization: Confirm the structure of the synthesized sensor using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Fluorescence Titration: To evaluate the sensor's response to glucose, prepare a series of solutions containing the sensor at a fixed concentration in a buffer and varying concentrations of glucose.

-

Data Analysis: Measure the fluorescence intensity of each solution using a fluorometer. Plot the change in fluorescence intensity against the glucose concentration to determine the binding affinity and detection range.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and sensor development. Its utility in the robust Suzuki-Miyaura coupling for the construction of complex molecules and its application in the design of fluorescent sensors for biologically relevant analytes like glucose underscore its importance in modern chemistry. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this versatile compound in the laboratory.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS for 2-Hydroxyphenylboronic acid provided by the manufacturer before handling the chemical. Adherence to all applicable local, state, and federal regulations is essential.

Introduction

This compound is a versatile organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its application in the synthesis of complex organic molecules, including pharmaceutical intermediates, makes a thorough understanding of its safety and handling precautions paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound to ensure a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[3]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

| PPE Category | Item | Specifications and Recommendations |

| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a high risk of splashing. |

| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |

| Lab Coat | A full-length, buttoned lab coat should be worn to protect street clothing and skin from contamination. | |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or when handling large quantities. A dust mask may be sufficient for handling small quantities in a well-ventilated area, but a risk assessment should be performed. |

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling powders to minimize inhalation of dust.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the restroom.

-

Avoid eating, drinking, or smoking in areas where chemicals are handled or stored.

-

Remove contaminated clothing and wash it before reuse.

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

To maintain product quality, refrigeration may be recommended by the supplier.[3]

Disposal

-

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Waste should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

-

Do not dispose of down the drain or in regular trash.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-